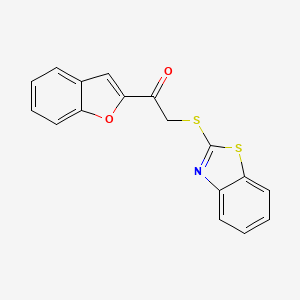![molecular formula C16H18N2O2 B5978251 N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea](/img/structure/B5978251.png)
N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-methylphenoxy)ethyl]-N'-phenylurea, commonly known as fenuron, is a chemical compound that belongs to the class of urea herbicides. It is widely used in agriculture to control the growth of weeds in crops. Fenuron was first synthesized in the 1950s, and since then, it has been extensively studied for its herbicidal properties.
作用机制
Fenuron works by inhibiting the photosynthesis process in plants. It does this by inhibiting the activity of the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This leads to the accumulation of reactive oxygen species in the chloroplasts, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Fenuron has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the photosystem II complex, as well as the activity of the electron transport chain. It has also been shown to inhibit the synthesis of chlorophyll, which is essential for photosynthesis. In addition, fenuron has been shown to have an effect on the metabolism of amino acids and carbohydrates in plants.
实验室实验的优点和局限性
One of the main advantages of fenuron for lab experiments is its effectiveness against a wide range of weeds. This makes it a useful tool for researchers studying plant physiology and ecology. However, fenuron has some limitations for lab experiments. It is a toxic chemical, and care must be taken when handling it. In addition, fenuron is not selective in its herbicidal properties, and it can affect non-target plants as well.
未来方向
There are several potential future directions for research on fenuron. One area of research could be the development of more selective herbicides based on the structure of fenuron. Another area of research could be the development of fenuron derivatives with improved anticancer properties. In addition, further research could be conducted to better understand the biochemical and physiological effects of fenuron on plants. Finally, research could be conducted to explore the potential use of fenuron as a tool for studying plant ecology and physiology in natural ecosystems.
Conclusion:
In conclusion, fenuron is a chemical compound with important herbicidal properties. It is effective against a wide range of weeds and has potential as an anticancer agent. Fenuron works by inhibiting the photosynthesis process in plants, which leads to the death of the weeds. It has several biochemical and physiological effects on plants, and care must be taken when handling it in lab experiments. There are several potential future directions for research on fenuron, including the development of more selective herbicides and the exploration of its use as a tool for studying plant ecology and physiology.
合成方法
Fenuron can be synthesized by the reaction of 3-methylphenol with phosgene, followed by the reaction of the resulting acid chloride with phenylurea. The chemical structure of fenuron is shown below:
科学研究应用
Fenuron has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including annual and perennial grasses and broad-leaved weeds. Fenuron works by inhibiting the photosynthesis process in plants, which leads to the death of the weeds. Apart from its herbicidal properties, fenuron has also been studied for its potential use in the treatment of cancer. Studies have shown that fenuron can inhibit the growth of cancer cells in vitro, and it has been suggested that it may have potential as an anticancer agent.
属性
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-6-5-9-15(12-13)20-11-10-17-16(19)18-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOUTITVOBAXNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-benzyl-4-piperidinyl)ethyl]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B5978174.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5978180.png)
![5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,5-dimethylphenyl)-2-furamide](/img/structure/B5978185.png)
![3-(diphenylmethyl)-5-(1H-pyrazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5978191.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5978199.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5978202.png)
![2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5978210.png)
![methyl 4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5978213.png)
![4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5978234.png)

![2-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5978259.png)
![N-cyclobutyl-5-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5978261.png)
![ethyl 3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B5978268.png)
![N-(2-chlorobenzyl)-3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5978277.png)